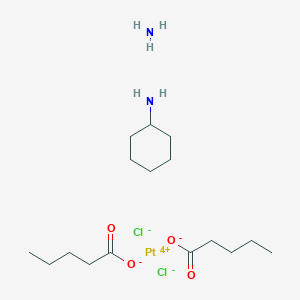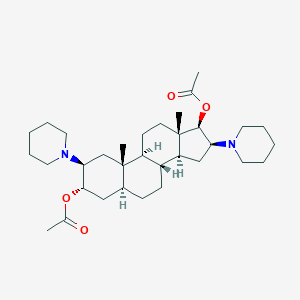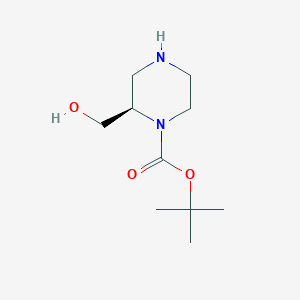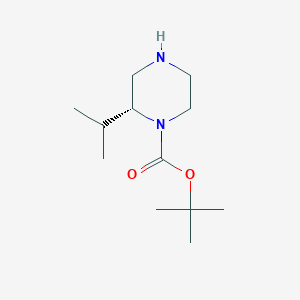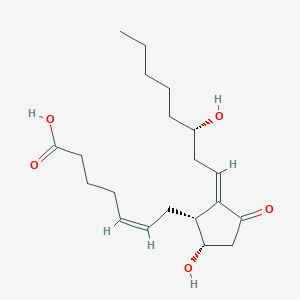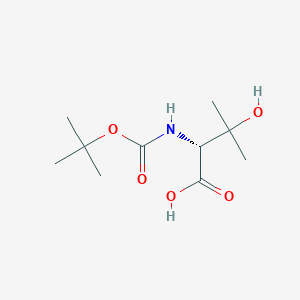
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids are widely used in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This process, known as tert-butoxycarbonylation, is facilitated by di-tert-butyl pyrocarbonate in aqueous organic solutions .
Biochemical Pathways
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate is a well-studied process .
Pharmacokinetics
The yield of the desired product, boc derivatives of amino acids, can be optimized by adjusting the conditions of the reactions .
Result of Action
The result of the compound’s action is the production of Boc derivatives of amino acids . These derivatives find large applications in synthetic organic chemistry .
Action Environment
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate can be optimized by adjusting the conditions of the reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the deprotected amino acid or a new derivative depending on the substituent introduced.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylpentanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylhexanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry .
Propiedades
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461643 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288159-40-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
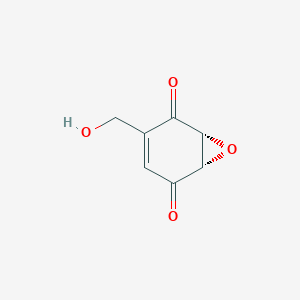
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

